N-(3-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
Beschreibung
N-(3-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a heterocyclic compound featuring a tetrahydroquinazolinone core fused with a pyrazole moiety and an acetamide-substituted phenyl group. The tetrahydroquinazolinone scaffold contributes rigidity and hydrogen-bonding capacity, while the 3,5-dimethylpyrazole group enhances lipophilicity and metabolic stability. The 3-acetamidophenyl substituent may influence solubility and intermolecular interactions, such as π-π stacking or hydrogen bonding, critical for binding affinity .
Synthesis of this compound likely involves multi-step reactions, including cyclocondensation of aminopyrazoles with carbonyl precursors, followed by acetamide functionalization. Structural characterization via X-ray crystallography (using programs like SHELXL ) would confirm its conformation and packing, while spectroscopic techniques (FT-IR, NMR, LCMS) validate purity and regiochemistry .
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-14-11-15(2)29(27-14)23-26-20-10-5-4-9-19(20)22(32)28(23)13-21(31)25-18-8-6-7-17(12-18)24-16(3)30/h6-8,11-12H,4-5,9-10,13H2,1-3H3,(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKKGBQGOREFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=CC(=C4)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a complex organic compound belonging to the class of quinazoline derivatives. Its unique structure combines multiple functional groups such as acetamide, pyrazole, and quinazoline moieties, which contribute to its potential biological activities. This article explores the biological activity of this compound based on existing research findings.
Chemical Structure
The chemical formula for this compound is . The structural complexity suggests a multifaceted interaction profile with biological targets.
Biological Activity Overview
The biological activities of compounds containing quinazoline and pyrazole structures are well-documented. These compounds exhibit a broad spectrum of biological effects, including:
- Anticancer properties
- Antimicrobial activity
- Anti-inflammatory effects
- Antiviral effects
The biological activity of N-(3-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is primarily attributed to its quinazoline and pyrazole components. Quinazolines are known to interact with various enzymes and receptors, influencing pathways related to cell growth and apoptosis. Pyrazoles also exhibit diverse biological activities through mechanisms such as enzyme inhibition and receptor modulation.
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminobenzamide | Contains an amine group on a benzene ring | Anticancer properties |
| 4-Oxoquinazoline | Lacks the pyrazole but retains the quinazoline core | Antimicrobial activity |
| 3-Acetylquinazoline | Acetyl group replaces the acetamido group | Potential anti-inflammatory effects |
This table illustrates that compounds with similar structural features have demonstrated significant biological activities.
Case Studies
Several studies have investigated quinazoline and pyrazole derivatives for their pharmacological properties:
- Anticancer Activity : A study found that certain quinazoline derivatives exhibited potent anticancer activity against various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Antimicrobial Effects : Research indicated that pyrazole derivatives showed promising results against bacterial strains, with some compounds displaying minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anti-inflammatory Properties : Compounds with pyrazole moieties have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Molecular Docking Studies
Molecular docking studies can provide insights into the binding affinities of N-(3-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide with various biological targets. These studies often utilize software tools to predict how the compound interacts with proteins involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The target compound shares structural motifs with several analogs, as outlined in Table 1 .
Key Observations :
- Pyrazole vs. Thiazole Rings : The target’s pyrazole moiety (3,5-dimethyl) offers better metabolic stability compared to thiazole-containing analogs, which may undergo oxidation more readily. The dimethyl groups also reduce steric hindrance relative to bulkier substituents (e.g., isopropylphenyl in ).
- Acetamide vs. Nitro groups, while electron-withdrawing, may confer toxicity risks .
- Core Rigidity: Tetrahydroquinazolinone’s fused bicyclic system imposes greater conformational restraint than monocyclic thiazolidinones, favoring selective interactions with biological targets.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The target’s acetamide and pyrazole groups likely form N–H···O and C–H···O interactions, creating a 2D hydrogen-bonded network in the crystal lattice. This contrasts with nitro-substituted analogs, where nitro···π interactions dominate .
- Solubility : The acetamide group improves aqueous solubility compared to chlorophenyl- or nitro-substituted analogs, which exhibit higher logP values .
- Thermal Stability: Tetrahydroquinazolinones generally display higher melting points (>200°C) than thiazolidinones due to stronger intermolecular forces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
